molecular formula C12H6BrNO2S B5502287 6-bromo-2-(thiophen-2-yl)-4H-3,1-benzoxazin-4-one

6-bromo-2-(thiophen-2-yl)-4H-3,1-benzoxazin-4-one

Cat. No.: B5502287
M. Wt: 308.15 g/mol
InChI Key: VTNDHPKZNGVIQF-UHFFFAOYSA-N
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Description

6-bromo-2-(thiophen-2-yl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that contains a benzoxazinone core substituted with a bromine atom and a thiophene ring

Properties

IUPAC Name

6-bromo-2-thiophen-2-yl-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrNO2S/c13-7-3-4-9-8(6-7)12(15)16-11(14-9)10-2-1-5-17-10/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNDHPKZNGVIQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(thiophen-2-yl)-4H-3,1-benzoxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with thiophene-2-carboxylic acid in the presence of a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-(thiophen-2-yl)-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or amino groups.

Scientific Research Applications

6-bromo-2-(thiophen-2-yl)-4H-3,1-benzoxazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-2-(thiophen-2-yl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    6-bromo-2-(thiophen-2-yl)-4H-3,1-benzoxazin-4-one: Contains a bromine atom and a thiophene ring.

    6-chloro-2-(thiophen-2-yl)-4H-3,1-benzoxazin-4-one: Similar structure but with a chlorine atom instead of bromine.

    6-fluoro-2-(thiophen-2-yl)-4H-3,1-benzoxazin-4-one: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

The presence of the bromine atom in this compound imparts unique reactivity and properties compared to its chloro and fluoro analogs. Bromine is larger and more polarizable, which can influence the compound’s interactions with biological targets and its behavior in chemical reactions .

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